Einecs 282-120-5

Description

Historical Trajectory of Benzothiazole (B30560) Chemistry

The field of benzothiazole chemistry dates back to the late 19th century. The synthesis of benzothiazole was first reported by Hoffmann in 1887. pcbiochemres.com Early synthetic methods involved the condensation of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acyl chlorides. pcbiochemres.comekb.eg Another classic approach is the Jacobson synthesis method. pcbiochemres.com

A significant historical reaction in the broader context of thiazole (B1198619) chemistry is the Herz reaction, which has been instrumental in the synthesis of related benzo pcbiochemres.comjbarbiomed.comdithiazole compounds. mdpi.com While distinct from direct benzothiazole synthesis, some methods have shown the conversion of Herz reaction products into benzothiazoles. mdpi.com

Over the decades, the benzothiazole scaffold has become a privileged structure in medicinal chemistry. In the 1950s, 2-aminobenzothiazoles were investigated for their effects on the gastrointestinal system. jddtonline.info A resurgence of interest occurred with the discovery of the pharmaceutical properties of Riluzole, a benzothiazole derivative found to inhibit glutamate (B1630785) neurotransmission, which spurred extensive research into the diverse bioactivity of this class of compounds. jddtonline.infojyoungpharm.org The development of medicinal chemistry involving benzothiazoles has since been a rapidly advancing field. pcbiochemres.com

Current Academic Significance of 5-Methyl-2-Phenyl-Benzothiazole Research

The academic significance of 5-Methyl-2-phenyl-benzothiazole and its derivatives is rooted in their potential as foundational structures for developing new therapeutic agents. pcbiochemres.combenthamscience.com The structural diversity achievable through modifications of the benzothiazole core allows for the exploration of a wide range of pharmacological activities. pcbiochemres.com

Research Findings on Benzothiazole Derivatives:

| Research Area | Findings | Citation |

| Anticancer Activity | Derivatives have demonstrated potent activity against various cancer cell lines, including non-small cell lung cancer. The mechanism is suggested to involve the disruption of cellular processes and induction of apoptosis. | jddtonline.info |

| Antimicrobial Properties | Modified benzothiazole structures show significant efficacy against various bacterial strains, such as Staphylococcus aureus and Bacillus cereus, and fungal strains. | jbarbiomed.com |

| Analgesic & Anti-inflammatory | Certain derivatives exhibit notable analgesic and anti-inflammatory activities in experimental models. | ekb.eg |

| Antitubercular Activity | The benzothiazole nucleus is a key component in the development of new compounds to combat tuberculosis, including drug-resistant strains. | rsc.org |

Detailed research has focused on synthesizing and evaluating various derivatives. For instance, studies have shown that specific modifications to the 5-methyl-2-phenylthiazole (B2815521) structure can result in compounds with good anti-inflammatory and analgesic properties. researchgate.net The versatility of the benzothiazole scaffold allows for its incorporation into hybrid molecules, further expanding its potential applications in medicinal chemistry. mdpi.com The ongoing research underscores the role of these compounds as crucial leads in drug discovery. rsc.orgjbarbiomed.com

Methodological Paradigms for Investigating Complex Organic Molecules

The investigation of complex organic molecules like 5-Methyl-2-Phenyl-Benzothiazole relies on a range of established and innovative methodological paradigms. These approaches are essential for synthesis, characterization, and functional analysis.

Synthesis and Assembly: The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with carbonyl compounds. For 5-Methyl-2-Phenyl-Benzothiazole, this typically uses 4-methyl-2-aminothiophenol and benzaldehyde (B42025). Modern synthetic strategies focus on efficiency and sustainability.

One-Pot Oxidative Coupling: This method offers high yields by combining reactants in a single step, avoiding the isolation of unstable intermediates. For example, using 5-methylbenzothiazole (B1590879) and benzylamine (B48309) with an oxidizing agent like potassium persulfate.

Ultrasound-Assisted Synthesis: Sonochemical methods can accelerate reaction rates and are considered an eco-friendly approach. doi.org

Retrosynthetic Analysis: This foundational strategy involves deconstructing a complex target molecule into simpler, commercially available precursors to design a logical synthetic route. ekb.egunipv.it

Characterization and Analysis: A suite of analytical techniques is employed to confirm the structure and purity of synthesized compounds.

| Analytical Technique | Purpose | Citation |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms (¹H NMR, ¹³C NMR). | jbarbiomed.comdoi.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | jbarbiomed.comdoi.org |

| Mass Spectrometry (MS) | Determines the molecular weight and can help elucidate the structure by analyzing fragment ions. Techniques like GC-MS and LC-MS are common. | jbarbiomed.comdoi.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used to separate, identify, and quantify each component in a mixture, ensuring the purity of the synthesized compound. | jbarbiomed.comnih.gov |

| Elemental Analysis | Confirms the elemental composition of the compound. | jbarbiomed.com |

Advanced Methodological Shifts: The field is continuously evolving, with new paradigms shaping how research is conducted.

Green and Sustainable Chemistry: This approach emphasizes the use of eco-friendly solvents (or solvent-free conditions), renewable starting materials, and energy-efficient processes like microwave or ultrasound irradiation to reduce environmental impact. doi.orgekb.eg

Computational Chemistry: AI models and computational tools are increasingly used for synthetic planning (retrosynthetic analysis) and for predicting molecular properties, which helps to streamline the research process. researchgate.netnso-journal.org

High-Throughput Screening: Automated systems allow for the rapid synthesis and testing of large libraries of compounds, accelerating the discovery of molecules with desired biological activities. researchgate.net

These methodological paradigms provide a robust framework for the systematic investigation of 5-Methyl-2-Phenyl-Benzothiazole and other complex organic molecules, driving innovation in chemical and medicinal research. ekb.egunipv.it

Table of Compound Names

| Common Name/Identifier | IUPAC Name | Other Names |

| EINECS 282-120-5 | 5-Methyl-2-phenyl-1,3-benzothiazole | 5-Methyl-2-phenylbenzothiazole |

| Riluzole | 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | - |

| 2-Aminothiophenol (B119425) | 2-Aminobenzenethiol | - |

| Benzaldehyde | Benzaldehyde | - |

| Potassium Persulfate | Dipotassium peroxodisulphate | - |

Structure

3D Structure of Parent

Properties

CAS No. |

84100-40-3 |

|---|---|

Molecular Formula |

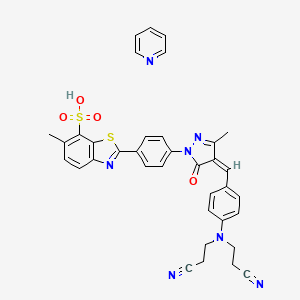

C36H31N7O4S2 |

Molecular Weight |

689.8 g/mol |

IUPAC Name |

2-[4-[(4Z)-4-[[4-[bis(2-cyanoethyl)amino]phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid;pyridine |

InChI |

InChI=1S/C31H26N6O4S2.C5H5N/c1-20-5-14-27-28(29(20)43(39,40)41)42-30(34-27)23-8-12-25(13-9-23)37-31(38)26(21(2)35-37)19-22-6-10-24(11-7-22)36(17-3-15-32)18-4-16-33;1-2-4-6-5-3-1/h5-14,19H,3-4,17-18H2,1-2H3,(H,39,40,41);1-5H/b26-19-; |

InChI Key |

URJDNWXVQHXYLD-XDUZALLESA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)/C(=C\C5=CC=C(C=C5)N(CCC#N)CCC#N)/C(=N4)C)S(=O)(=O)O.C1=CC=NC=C1 |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C(=CC5=CC=C(C=C5)N(CCC#N)CCC#N)C(=N4)C)S(=O)(=O)O.C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Investigations of 5 Methyl 2 Phenyl Benzothiazole

Novel Synthetic Routes for Benzothiazole (B30560) Core Formation

The construction of the benzothiazole core is a pivotal step in the synthesis of 5-Methyl-2-Phenyl-Benzothiazole. Researchers have explored numerous methodologies, ranging from classical condensation reactions to modern catalytic systems, to improve efficiency and yield.

Exploration of Catalyst Systems and Their Influence on Reaction Efficiency

The classical synthesis involves the condensation of 5-methyl-2-aminothiophenol with benzaldehyde (B42025). This reaction can be promoted by acidic catalysts like polyphosphoric acid (PPA) or through oxidative conditions using agents such as iodine. However, these methods can have limitations, including moderate yields ranging from 50% to 70%, which are dependent on the purity of the starting materials and optimization of reaction conditions.

To overcome these limitations, various catalytic systems have been investigated. For instance, a one-pot method utilizing potassium persulfate (K₂S₂O₈) as an oxidizing agent with potassium tert-butoxide (KOtBu) in a dimethyl sulfoxide (B87167) (DMSO) and water mixture has been reported to achieve yields greater than 95%. This method proceeds under relatively mild conditions, heating to 100°C for 8 hours.

Nanoparticle-based catalysts have also emerged as effective promoters for benzothiazole synthesis. For example, nickel oxide (NiO) nanorods and zinc sulfide (B99878) (NPs) have been used to catalyze the reaction between 2-aminothiophenol (B119425) and benzaldehyde derivatives, often under solvent-free or green solvent conditions. ekb.eg Other notable catalytic systems include:

H₂O₂/HCl: This system provides excellent yields (85–94%) in a short reaction time (45–60 minutes) at room temperature in ethanol. mdpi.commdpi.com

ZnO-beta zeolite: This heterogeneous catalyst offers high yields, simplicity, and reusability. ekb.eg

Photo-irradiation: In the presence of a photosensitizer, this method offers an environmentally friendly pathway with moderate to high yields. ekb.egmdpi.com

Copper-catalyzed "one-pot" ball milling: This solvent-free method at room temperature provides a simple, economical, and environmentally friendly route with high yields and a recyclable catalyst. google.com

The table below summarizes the influence of various catalyst systems on the synthesis of 2-phenylbenzothiazole (B1203474) derivatives, which are structurally related to the target compound.

| Catalyst System | Reagents | Solvent | Conditions | Yield (%) | Reference |

| K₂S₂O₈ / KOtBu | 5-Methylbenzothiazole (B1590879), Benzylamine (B48309) | DMSO/Water | 100°C, 8h | >95 | |

| H₂O₂ / HCl | 2-Aminothiophenol, Benzaldehyde | Ethanol | Room Temp, 45-60 min | 85-94 | mdpi.commdpi.com |

| ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | - | - | High | ekb.eg |

| Photo-irradiation | 2-Aminothiophenol, Aldehydes | Ethyl Acetate | λ = 450 nm, Air | 60-98 | ekb.egmdpi.com |

| Copper (ball milling) | 2,2'-Diaminodiphenyl disulfide, Benzaldehyde | Solvent-free | Room Temp, 1.5h | High | google.com |

Elucidation of Reaction Mechanisms in Heterocyclic Synthesis

The primary mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde involves a few key steps. ekb.egdoi.org Initially, the amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base intermediate. doi.org This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon. ekb.egdoi.org The final step is an oxidation reaction, which can occur with air or other oxidizing agents, to form the aromatic benzothiazole ring. ekb.egdoi.org

Alternative mechanisms have also been proposed depending on the starting materials and catalysts. For instance, in a transition metal-free reaction involving o-iodoarylisothiocyanates and methylene (B1212753) active compounds, a radical-nucleophilic substitution (SRN1) mechanism is suggested. nih.gov Another approach involves the reaction of arylamines with elemental sulfur and styrenes, where the C–S bond is formed through direct thiolation of the C–H bond in the aromatic amine. nih.gov

Regioselective and Stereoselective Synthesis of 5-Methyl-2-Phenyl-Benzothiazole

Achieving regioselectivity is crucial when substituted precursors are used. For the synthesis of 5-Methyl-2-Phenyl-Benzothiazole, the starting material is 4-methyl-2-aminothiophenol (also known as 2-amino-4-methylthiophenol). The position of the methyl group on the resulting benzothiazole is determined by its position on the initial aminothiophenol ring.

While the synthesis of 5-Methyl-2-Phenyl-Benzothiazole itself does not typically involve the creation of a chiral center, stereoselectivity becomes important in the synthesis of certain derivatives or analogues. For example, the synthesis of β-lactams attached to a benzothiazole moiety can be achieved with high stereoselectivity, leading exclusively to the trans isomer. researchgate.net This is often determined through spectroscopic methods by analyzing the coupling constants of the relevant protons. researchgate.net

Post-Synthetic Modification and Derivatization Approaches

Once the 5-Methyl-2-Phenyl-Benzothiazole core is synthesized, it can be further modified to create a variety of analogues for different applications, such as structure-reactivity studies.

Functionalization of the Benzothiazole Ring System

The benzothiazole ring system is amenable to various functionalization reactions. Electrophilic substitution reactions can occur on the benzene (B151609) ring, while the thiazole (B1198619) ring can undergo nucleophilic substitution. The methyl group at the 5-position can also be a site for functionalization.

Common transformations include:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzothiazole ring can be reduced to its corresponding amines or thiols.

Halogenation: Introduction of halogen atoms onto the benzene ring can be achieved using reagents like N-bromosuccinimide, often catalyzed by iron(III) compounds. researchgate.net

Amidation: The synthesis of amide derivatives, for example at the 6-position, can be achieved by first introducing a carboxylic acid group and then coupling it with an amine. vulcanchem.com

Synthesis of Analogues for Structure-Reactivity Studies

The synthesis of analogues of 5-Methyl-2-Phenyl-Benzothiazole is essential for understanding how structural modifications affect the compound's reactivity and potential biological activity. By systematically altering substituents on either the phenyl ring or the benzothiazole core, researchers can establish structure-activity relationships (SAR).

For instance, a series of benzothiazole derivatives with different substituents on the 2-phenyl ring have been synthesized to evaluate their potential as fatty acid amide hydrolase inhibitors. acs.org Similarly, introducing various substituents at different positions of the benzothiazole ring has been explored to develop compounds with potential anti-inflammatory, analgesic, or anticancer properties. researchgate.netresearchgate.net The synthesis of these analogues often follows the same fundamental synthetic routes, employing a diverse range of substituted starting materials.

Principles of Sustainable Chemistry in the Production of EINECS 282-120-5

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact and enhance safety and efficiency. airo.co.in Traditional methods often rely on hazardous solvents, harsh reaction conditions, and catalysts that are difficult to recover. airo.co.in Sustainable approaches aim to address these shortcomings.

Key strategies in the green synthesis of benzothiazoles include:

Use of Greener Solvents: Replacing toxic and volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary focus. airo.co.inripublication.com Reactions in aqueous media, for example, reduce the environmental footprint significantly. ripublication.com

Catalyst Innovation: The development and use of reusable, heterogeneous catalysts can simplify product purification and reduce waste. nih.gov Catalysts like ZnO-beta zeolite and SnP₂O₇ have been shown to be effective and recyclable in benzothiazole synthesis, offering high yields and short reaction times. ekb.egnih.gov

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. airo.co.inmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot syntheses and catalyst-free methods are particularly advantageous in this regard. acs.org

Alternative Reagents and Energy Sources: The use of visible light as a clean energy source for photoredox catalysis represents a modern approach. ekb.egacs.org In some methods, an in situ-generated disulfide acts as a photosensitizer, activating molecular oxygen to drive the necessary oxidation step, thus avoiding the need for chemical oxidants. acs.org Electrochemical synthesis is another emerging green method, using electricity to drive the reaction, thereby replacing chemical reagents. benthamdirect.com This technique has been successfully applied to produce 2-substituted benzothiazoles with excellent yields. benthamdirect.com

Interactive Table: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Principle | Approach | Example/Benefit | Reference |

| Alternative Solvents | Use of water or ethanol. | Reduces use of hazardous volatile organic compounds (VOCs). | airo.co.inripublication.com |

| Catalysis | Heterogeneous, reusable catalysts (e.g., SnP₂O₇, ZnO-beta zeolite). | Easy separation, catalyst can be reused multiple times, reducing waste. | ekb.egnih.gov |

| Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times from hours to minutes, often improving yields. | airo.co.inmdpi.com |

| Alternative Energy | Visible-light photocatalysis. | Uses light as a clean reagent, can avoid harsh chemical oxidants. | ekb.egacs.org |

| Electrosynthesis | Electrochemical methods. | Uses electricity instead of chemical oxidants; can be performed in aqueous media. | benthamdirect.com |

By integrating these sustainable practices, the production of 5-Methyl-2-Phenyl-Benzothiazole and related compounds can become more economically viable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing. airo.co.in

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Methyl 2 Phenyl Benzothiazole

Chromatographic Separation and Mass Spectrometric Detection Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 5-Methyl-2-Phenyl-Benzothiazole, providing the high selectivity and sensitivity required for complex sample analysis.

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) for Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers significant improvements in resolution, speed, and sensitivity. When coupled with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, it becomes a powerful tool for the trace analysis of 5-Methyl-2-Phenyl-Benzothiazole. This technique is particularly valuable for detecting micropollutants in environmental samples like drinking water. acs.org The methodology allows for the confident identification of compounds based on their accurate mass, isotopic pattern, and fragmentation spectra, even at concentrations in the nanogram-per-liter range. acs.org

The analysis of benzothiazole (B30560) derivatives in aqueous matrices often employs liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net For comprehensive screening, a typical UPLC-HRMS setup would involve a reversed-phase column, such as a C18, and a gradient elution with a mobile phase consisting of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. nih.gov

Table 1: Typical UPLC-HRMS Parameters for Analysis of Related Compounds

| Parameter | Value |

| Chromatography System | Waters Acquity UPLC / Dionex Ultimate 3000 |

| Column | Atlantis Premier BEH C18 AX (2.1 mm × 100 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol or Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min - 0.35 mL/min nih.govlcms.cz |

| Injection Volume | 1 - 10 µL nih.govlcms.cz |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) / Q Exactive HF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Range | 50 - 1200 Da nih.gov |

| Data Acquisition | Full scan with data-dependent MS/MS |

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) in Complex Matrices

For volatile and semi-volatile compounds like 5-Methyl-2-Phenyl-Benzothiazole, Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) is an exceptionally effective analytical approach, especially in complex matrices such as extracts from polymeric materials or environmental samples. lcms.czgdut.edu.cn The high separation efficiency of capillary GC combined with the accurate mass measurement capabilities of QTOF-MS allows for the reliable identification and quantification of target compounds, distinguishing them from matrix interferences. lcms.cz

This technique is frequently used for the analysis of extractables and leachables, where a wide variety of compounds may be present. lcms.cz The use of retention indices and the accurate mass of fragment ions helps to confirm compound identity against spectral libraries like NIST. lcms.cz Methods have been developed for analyzing benzothiazoles and related compounds in wastewater and airborne particulate matter, demonstrating the robustness of GC-HRMS in challenging analytical scenarios. gdut.edu.cnresearchgate.net

Table 2: Representative GC-QTOF-MS Method Parameters

| Parameter | Value |

| Chromatography System | Agilent 8890 GC or similar |

| Column | Agilent DB-5Q or TG-5MS (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) lcms.cz |

| Inlet Mode | Splitless |

| Oven Program | Example: 45 °C for 2 min; ramp at 12 °C/min to 325 °C, hold for 11 min lcms.cz |

| Mass Spectrometer | Agilent 7250 GC/Q-TOF or similar |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temperature | 200 - 230 °C |

| Mass Range | 50 - 1000 m/z lcms.cz |

| Acquisition Rate | 5 spectra/sec |

Development of Multidimensional Chromatography for Enhanced Resolution

To overcome the analytical challenge of analyzing trace compounds in highly complex samples where co-elution is common, multidimensional chromatography techniques have been developed. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS offers a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net

This enhanced separation power is particularly beneficial for analyzing environmental samples like wastewater, which contain a multitude of organic compounds. researchgate.net In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with highly resolved peaks. The application of GCxGC has been noted as a way to overcome the limited performance of single-column GC for analyzing benzotriazoles and related compounds. researchgate.net This approach provides superior separation of isomers and from matrix components, leading to more accurate identification and quantification of target analytes like 5-Methyl-2-Phenyl-Benzothiazole.

Advanced Spectroscopic Characterization

Beyond separation science, advanced spectroscopic methods provide fundamental information on the molecular structure and isotopic composition of 5-Methyl-2-Phenyl-Benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structures and is central to isotopic enrichment studies. In the context of 5-Methyl-2-Phenyl-Benzothiazole, NMR can be used to confirm the success of synthetic procedures that incorporate stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). google.com Such labeling is often performed to trace metabolic pathways, understand reaction mechanisms, or aid in structure elucidation for large molecules. google.com

For instance, studies on related heterocyclic compounds like indoles have demonstrated the use of ¹H NMR to precisely determine the percentage and position of deuterium incorporation following a catalyzed exchange reaction. acs.org By comparing the integration of proton signals in the labeled compound to an internal standard or the unlabeled precursor, researchers can quantify the efficiency of the isotopic enrichment. acs.org Control experiments without a catalyst can help differentiate between various sites of exchange. acs.org This level of detailed analysis is crucial for producing specifically labeled standards for quantitative mass spectrometry or for advanced structural biology studies. google.com

Table 3: Example of NMR Data for Determining Isotopic Enrichment in an Indole (B1671886) System

| Entry | Catalyst | Additive | Result |

| 1 | Pd(OAc)₂ | None | 40% D at C2, 52% D at C3 |

| 2 | Pd(OAc)₂ | NaOAc | 81% D at C2, 72% D at C3 |

| 3 | None | NaOAc | 0% D at C2, 98% D at C3 |

| Data adapted from a study on indole deuteration, demonstrating the utility of ¹H NMR in quantifying isotopic enrichment. acs.org |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. researchgate.net These methods probe the vibrational modes of a molecule's chemical bonds, with each spectrum being unique to its specific structure. For 5-Methyl-2-Phenyl-Benzothiazole, these spectra would reveal characteristic absorption (FT-IR) or scattering (Raman) peaks corresponding to the vibrations of its functional groups, including the C-H bonds of the methyl group and phenyl ring, the C=N and C-S bonds within the thiazole (B1198619) ring, and the various modes of the fused benzene (B151609) ring. researchgate.netesisresearch.org

The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.netconicet.gov.ar This combination of experimental and theoretical data allows for a detailed assignment of the observed vibrational bands to specific molecular motions. esisresearch.org For example, in studies of related benzothiazole and benzoxazole (B165842) structures, specific frequency ranges have been assigned to C=N stretching, C-O-C or C-S-C vibrations, and various aromatic ring stretching and bending modes. esisresearch.orgesisresearch.org This detailed vibrational analysis is invaluable for confirming the identity and structural integrity of 5-Methyl-2-Phenyl-Benzothiazole.

Table 4: Selected Vibrational Frequencies and Assignments for a Related Benzoxazole Compound

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| 1144 | 1146 | Asymmetric C-O-C stretch |

| 1063 | 1066 | Symmetric C-O-C stretch |

| 951 | 960 | γCH₂ mode |

| Data adapted from a vibrational spectroscopic study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, illustrating typical assignments. esisresearch.org |

X-ray Diffraction Analysis of Crystalline Forms and Co-crystals

X-ray Diffraction (XRD) is a cornerstone analytical technique for the solid-state characterization of crystalline materials. It provides definitive proof of crystal structure, enabling the study of polymorphism, and the formation of co-crystals. For 5-Methyl-2-Phenyl-Benzothiazole, while specific XRD studies are not extensively documented in publicly available literature, the methodology's application to structurally similar benzothiazole derivatives provides a clear framework for its potential analysis.

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystal. For instance, studies on derivatives like 2-(2′-Aminophenyl)benzothiazole have revealed nearly planar structures with specific intermolecular hydrogen bonds that dictate the crystal packing. mdpi.com Similarly, the crystal structure of other complex benzothiazole derivatives has been elucidated, defining key parameters such as bond angles and intramolecular distances. nih.goviucr.org These analyses are crucial for understanding structure-property relationships.

Co-crystals, which are crystalline structures composed of two or more different molecules bound by noncovalent interactions, can be engineered to modify the physicochemical properties of a compound. mdpi.com The formation of co-crystals with 5-Methyl-2-Phenyl-Benzothiazole could be screened for using techniques like IR spectroscopy and confirmed via X-ray diffraction. nih.gov The analysis would involve identifying characteristic hydrogen-bonding synthons, such as those between an active pharmaceutical ingredient (API) and a co-former, which stabilize the new crystalline lattice. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) is another vital tool, particularly in pharmaceutical sciences, for analyzing bulk crystalline samples. mdpi.com It is used to identify crystalline phases, detect impurities, and quantify the components in a mixture, such as monitoring the formation of co-crystals during production. researchgate.net A PXRD method for 5-Methyl-2-Phenyl-Benzothiazole would involve identifying its characteristic diffraction peaks and using them to build a calibration curve for quantification. researchgate.net

Table 1: Representative Crystallographic Data for Related Benzothiazole Structures This table illustrates the type of data obtained from single-crystal X-ray diffraction analysis for compounds structurally related to 5-Methyl-2-Phenyl-Benzothiazole.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Schiff base from 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | Triclinic | P-1 | Stabilized by strong intramolecular N-H···O hydrogen bonds. ajol.info | ajol.infoscielo.org.za |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Monoclinic | P2₁/c | The triazole ring subtends significant angles with the phenyl and benzothiazole planes. nih.gov | nih.goviucr.org |

| 2-(2′-Aminophenyl)benzothiazole DMSO solvate | Monoclinic | P2₁/c | Exhibits an almost planar structure with an intramolecular hydrogen bond. mdpi.com | mdpi.com |

Method Validation and Quality Control in Environmental and Research Laboratories

Optimization of Sample Preparation: Solid-Phase Extraction (SPE) and Microextraction Techniques

The accurate quantification of 5-Methyl-2-Phenyl-Benzothiazole in complex matrices, such as environmental water or industrial effluent, necessitates robust sample preparation to isolate the analyte and reduce interferences. Solid-phase extraction (SPE) and various microextraction techniques are central to this process.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of benzothiazoles from aqueous samples. mdpi.comresearchgate.net The optimization of an SPE method involves selecting the appropriate sorbent material, conditioning and elution solvents, and sample pH. For benzothiazoles, which are semi-polar compounds, polymeric sorbents are commonly employed. researchgate.netresearchgate.net The process typically involves passing the sample through an SPE cartridge where the analyte is retained, washing away interferences, and then eluting the analyte with a small volume of an organic solvent. thermofisher.comsigmaaldrich.com This not only cleans the sample but also concentrates the analyte, improving detection limits.

Microextraction Techniques offer advantages such as reduced solvent consumption and faster extraction times. Several microextraction methods have been applied to the analysis of benzothiazoles and would be suitable for 5-Methyl-2-Phenyl-Benzothiazole.

Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free method is effective for volatile and semi-volatile compounds. It has been successfully used to analyze benzothiazole in wine, achieving low detection limits. nih.govacs.org

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution that facilitates rapid analyte transfer into the extraction solvent. researchgate.net

Bar Adsorptive Microextraction (BAμE): This method uses a coated stir bar to adsorb analytes from a sample, followed by desorption for analysis. Recent studies have explored carbon-based phase mixtures to enhance performance for monitoring benzotriazoles and benzothiazoles. researchgate.net

Table 2: Comparison of Sample Preparation Techniques for Benzothiazole Analysis

| Technique | Principle | Common Sorbents/Solvents | Advantages | Reference |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and liquid sample. | Polymeric (e.g., Oasis HLB), C18 | High pre-concentration factors, reduces matrix effects. mdpi.com | mdpi.comresearchgate.netresearchgate.net |

| HS-SPME | Adsorption of volatile analytes onto a coated fiber in the headspace above the sample. | PDMS, DVB/CAR/PDMS | Solvent-free, fast, simple. nih.gov | nih.govmdpi.com |

| DLLME | Dispersion of an extraction solvent in the sample to maximize surface area for rapid extraction. | Extraction: Tri-n-butylphosphate; Disperser: Acetone | Rapid, high enrichment factor, low solvent use. researchgate.net | researchgate.net |

| BAμE | Adsorption of analytes onto a coated magnetic stir bar. | Carbon-based phase mixtures | Enhanced performance, suitable for trace analysis. researchgate.net | researchgate.net |

Evaluation of Matrix Effects and Analytical Interferences

When analyzing samples from complex sources like wastewater, industrial discharges, or biological fluids, the sample matrix can significantly interfere with the quantification of the target analyte. This "matrix effect" can cause ion suppression or enhancement in mass spectrometry-based detectors, leading to inaccurate results. researchgate.net

For benzothiazoles, matrix effects are a well-documented challenge. researchgate.net Several strategies are employed to evaluate and mitigate these effects:

Post-Extraction Spike: The matrix effect can be quantified by comparing the analytical response of an analyte spiked into a pre-extracted blank sample matrix with the response of the analyte in a pure solvent.

Methodological Adjustments: To reduce interferences, sample purification steps can be intensified. For instance, using packed column purification with materials like activated silica (B1680970) gel can remove interfering compounds. gdut.edu.cn Reducing the flow rate into an electrospray ionization (ESI) source has also been shown to significantly reduce matrix effects. researchgate.net

Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By creating a calibration curve within the sample matrix itself, this approach effectively compensates for proportional matrix effects. researchgate.net

Use of Isotope-Labeled Internal Standards: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. A stable isotope-labeled version of 5-Methyl-2-Phenyl-Benzothiazole would be the optimal choice to correct for both extraction efficiency and matrix-induced signal variations.

Analytical interferences can also arise from other compounds in the sample that have similar chemical properties or retention times, potentially co-eluting with the target analyte and leading to misidentification or inaccurate quantification. floridadep.govnih.gov High-resolution chromatography (e.g., GCxGC or UHPLC) and tandem mass spectrometry (MS/MS) are powerful tools to resolve analytes from interfering compounds, ensuring analytical specificity. mdpi.com

Interlaboratory Comparison and Proficiency Testing Schemes

Interlaboratory comparisons and proficiency testing (PT) are essential components of a laboratory's quality assurance program. They provide an objective assessment of a laboratory's analytical performance against its peers and a consensus value.

While no specific proficiency testing schemes for 5-Methyl-2-Phenyl-Benzothiazole are widely advertised, programs exist for structurally related compounds in relevant industrial and environmental matrices. For example, the Institute for Interlaboratory Studies (iis) organizes PT schemes for preservatives in leather and textiles, which include the benzothiazole derivative 2-(Thiocyanomethylthio)-Benzothiazole (TCMTB). iisnl.comiisnl.comiisnl.comiisnl.com

A typical PT scheme involves a coordinating body sending a homogenous, stable test material (e.g., spiked leather or a water sample) to multiple participating laboratories. iisnl.comiisnl.com Laboratories analyze the sample using their routine methods and report the results. The coordinator then performs a statistical evaluation of all submitted data to determine the assigned value and assess each laboratory's performance, often using z-scores. iisnl.com

Participation in such schemes is crucial for:

Demonstrating Competence: Successful participation provides external validation of a laboratory's methods and capabilities.

Identifying Methodological Bias: Consistent deviation from the consensus value can indicate systematic errors in a laboratory's analytical procedure.

Ensuring Data Comparability: When multiple laboratories are involved in monitoring programs, PT ensures that the data generated across different locations are reliable and comparable.

In the context of validating a method for 5-Methyl-2-Phenyl-Benzothiazole, an interlaboratory study would be conducted where several laboratories analyze identical, well-characterized samples to determine the method's reproducibility and robustness. core.ac.uk This process is a critical step before a method can be adopted as a standard procedure.

Environmental Distribution, Transformation, and Remediation Research on Einecs 282 120 5

Environmental Partitioning and Transport Dynamics

The movement of Flazasulfuron through the environment is governed by its physicochemical properties and its interactions with different environmental media. It is considered to have the potential to be mobile in certain soil types and can be transported into water bodies through runoff. awsjournal.orgresearchgate.net

The retention of Flazasulfuron in soil is significantly influenced by the soil's organic matter content and pH. awsjournal.orgacademicjournals.org Studies have shown that the sorption of Flazasulfuron is positively and significantly correlated with organic carbon. awsjournal.org In one study on Brazilian soils, Freundlich adsorption coefficients (Kf,ads) were found to range from 1.19 to 27.97, with higher values indicating stronger adsorption in soils with more organic carbon. awsjournal.org

Flazasulfuron is a weak acid with a pKa of 4.37, meaning its mobility is expected to increase with increasing pH. awsjournal.orgepa.gov At higher pH values, Flazasulfuron adsorption is lower, which indicates a greater risk of the compound leaching through the soil profile. awsjournal.org Conversely, amending soil with organic wastes, such as municipal solid waste or manure, can increase herbicide retention and reduce its concentration in leachates. researchgate.netacademicjournals.org The addition of organic matter provides more binding sites, which can decrease the amount of Flazasulfuron available for transport. academicjournals.org

The potential for Flazasulfuron to be transported over long distances in the atmosphere is considered low. epa.gov This is due to its very low vapor pressure and a low Henry's Law constant, which indicate that volatilization from soil or water surfaces is not an important environmental fate process. nih.gov In the atmosphere, Flazasulfuron is expected to exist almost entirely in the particulate phase. nih.gov These particles can then be removed from the air by wet or dry deposition. nih.gov Furthermore, it is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. nih.gov

Due to its mobility in soil, particularly under conditions of high pH and low organic matter, Flazasulfuron has the potential to leach into groundwater and enter surface water via runoff. awsjournal.orgresearchgate.netepa.gov While specific, detailed studies applying complex hydrological models like SWAT or LISFLOOD to Flazasulfuron were not identified in the reviewed literature, screening models have been used for risk assessment. For instance, the Screening Concentration in Ground Water (SCIGROW) model has been used to estimate environmental concentrations. epa.gov Studies on runoff have shown that Flazasulfuron can be transported from treated areas, with the potential for mobility increasing on saturated soils or with heavy rainfall shortly after application. researchgate.net The management of irrigation and the presence of buffers are important factors in minimizing its hydrological transport. vt.edu

Biogeochemical Transformation Processes

The persistence of Flazasulfuron in the environment is largely determined by transformation processes, which include both chemical and biological mechanisms. Chemical hydrolysis is a major route of degradation, but microbial activity also plays a role. epa.govresearchgate.net

Flazasulfuron is considered to be non-persistent to moderately persistent in soil and aquatic environments. epa.gov Its degradation is the result of both chemical hydrolysis and microbial metabolism. epa.govresearchgate.net The primary mechanism of degradation involves the cleavage and contraction of the sulfonylurea bridge. nih.govresearchgate.net The rate of transformation is highly dependent on environmental conditions such as pH, temperature, and the presence of microbial populations. epa.govawsjournal.org

Under aerobic conditions , soil metabolism half-lives have been reported to range from 30 to 106 days in sandy loam and loam soils. epa.gov In field studies, however, degradation can be much faster, with reported half-lives of 5 to 8 days in thatch or bare ground. epa.gov In aerobic aquatic systems, the half-life has been measured at 24 and 30 days. epa.gov

Under anaerobic conditions , degradation also occurs. In an anaerobic aquatic metabolism study, Flazasulfuron degraded with a half-life of 5 days for the whole system. epa.gov A Canadian evaluation reported an anaerobic aquatic biotransformation half-life of 15 days. publications.gc.ca

Interactive Table: Degradation Half-Life of Flazasulfuron Select a condition to see the corresponding half-life data.

Enzyme-Mediated Biotransformation Pathways

The biotransformation of Flutolanil in biological systems is primarily an enzyme-mediated process. mdpi.com In both plants and animals, the initial metabolic steps involve either deisopropylation or hydroxylation of the aniline (B41778) ring, leading to the formation of M4 (desisopropyl-flutolanil) and M2 (hydroxy-flutolanil), respectively. apvma.gov.au These phase I reactions introduce or expose functional groups like hydroxyl (-OH), which slightly increases the compound's hydrophilicity. mdpi.comdrughunter.com

Subsequent phase II biotransformation reactions can then occur, where these metabolites are conjugated, for instance with glucose or other molecules, to further increase water solubility and facilitate excretion. mdpi.comapvma.gov.au The cytochrome P450 (CYP) family of enzymes plays a significant role in the oxidative metabolism of many xenobiotics, and while specific isozymes for Flutolanil are not detailed in the provided information, these enzymes are known to be located in the smooth endoplasmic reticulum of various tissues, with the liver being a primary site. nih.gov

The metabolism of Flutolanil can lead to a variety of metabolites. Besides M2 and M4, other identified metabolites include M-3 (HIP), M-5 (HDP), M-6 (MDP), M-7 (HMD), and M-11. fao.org The formation of these compounds involves reactions such as:

Hydrolysis of the ether bond to form a phenol (B47542) at the 3'-position (M-4 from Flutolanil). envipath.org

Hydroxylation at the 4'-position (M-2 from Flutolanil). envipath.org

Methylation of the phenol at the 3'-position (M-6 from M-4). envipath.org

Oxidation of the terminal methyl group of the isopropyl moiety (M-3 and M-11 from Flutolanil). envipath.org

In peanuts, the concentration of metabolites M-3 and M-4 has been observed to be higher than that of the parent compound, Flutolanil. fao.org

Abiotic Degradation Pathways

Flutolanil is notably resistant to abiotic degradation processes. apvma.gov.auregulations.gov

Photochemical Transformation Kinetics and Products

Flutolanil contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting a potential for direct photolysis by sunlight. nih.gov However, studies have shown it to be relatively stable to photolysis. The aqueous photolysis half-life of Flutolanil is reported to be 277 days at pH 7 and 25°C. nih.gov In another study, the half-life in a pH 7 buffer at 25°C was between 150 and 300 days, with and without a photosensitizer, respectively. fao.org It was also found to be stable to photodegradation on soil surfaces. nih.gov

Under deaerated conditions in an aqueous solution, Flutolanil did not decompose. However, in an ethanolic aqueous solution under UV irradiation, degradation was observed and was accelerated by the presence of photosensitizers. nih.gov While some research suggests that defluorination of the trifluoromethyl group can be a direct photolysis pathway for similar compounds, one study found Flutolanil to be photostable under their experimental conditions and did not produce fluoride. researchgate.netacs.org

The estimated atmospheric half-life for the vapor-phase reaction of Flutolanil with photochemically-produced hydroxyl radicals is about 3 hours. nih.gov

Hydrolysis in Aqueous Environments and pH Dependence

Flutolanil is considered stable to hydrolysis under acidic, neutral, and basic conditions (pH 5, 7, and 9). fao.orgnih.govncsu.edu This resistance to hydrolysis contributes to its persistence in aqueous environments. regulations.gov

Oxidation-Reduction Reactions in Natural Systems

Oxidation-reduction (redox) reactions are fundamental in aquatic environments and are driven by the transfer of electrons between chemical species. inflibnet.ac.innumberanalytics.compdx.edu While specific studies on the oxidation-reduction reactions of Flutolanil in natural systems are not detailed, its persistence suggests it is not readily transformed by common environmental oxidants or reductants. nih.govfederalregister.gov The stability of Flutolanil in both aerobic and anaerobic conditions further supports its resistance to redox transformations in soil and aquatic systems. regulations.gov

Occurrence and Persistence in Anthropogenically Impacted Environments as an Emerging Contaminant

Flutolanil is recognized as an emerging contaminant due to its detection in various environmental compartments, often originating from sources like agricultural runoff and wastewater effluents. esr.cri.nzoapen.orgresearchgate.net Its persistence in soil and aquatic systems is a key characteristic, with half-lives in soil ranging from over 120 to 180 days and an extrapolated half-life in clay sediment of 13 years under anaerobic conditions. nih.gov

Detection in Wastewater Treatment Plants and Receiving Waters

Wastewater treatment plants (WWTPs) are a significant pathway for emerging contaminants to enter the environment. norman-network.netslu.sedet-tronics.comalumichem.com Flutolanil has been detected in river water samples in Japan, with concentrations ranging from 0.04 to 0.11 ng/mL. nih.gov It has also been found in coastal waters receiving effluents from wastewater reservoirs containing runoff from rice paddy fields, with maximum concentrations of 0.1 ug/L. nih.gov

A study of an urban estuary identified Flutolanil as one of the polar organic pollutants present, with sources including urban stormwater runoff and treated wastewater effluent. nih.gov The detection of Flutolanil in these environments highlights its mobility and persistence, leading to its presence in receiving waters downstream of discharge points. nih.gov

Table 1: Physicochemical Properties of Flutolanil

| Property | Value |

|---|---|

| Melting Point | 108 °C nih.gov |

| Water Solubility | 8.01 mg/L at 20 °C nih.gov |

| Vapor Pressure | 1.33 x 10⁻⁵ mm Hg at 25 °C nih.gov |

| Log Kow | 3.7 nih.gov |

| Henry's Law Constant | 7.1 x 10⁻⁷ atm-cu m/mol at 25 °C nih.gov |

Table 2: Environmental Fate Characteristics of Flutolanil

| Parameter | Value | Reference |

|---|---|---|

| Anaerobic Soil Half-Life | >120 to 180 days | nih.gov |

| Anaerobic Aquatic Half-Life (clay sediment) | 13 years | nih.gov |

| Aqueous Photolysis Half-Life (pH 7) | 277 days | nih.gov |

| Hydrolytic Stability | Stable at pH 5, 7, 9 | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| Flutolanil | Einecs 282-120-5 |

| desisopropyl-flutolanil | M4 |

| hydroxy-flutolanil | M2 |

| M-3 (HIP) | |

| M-5 (HDP) | |

| M-6 (MDP) | |

| M-7 (HMD) |

Unraveling the Environmental Journey of this compound: A Review of Current Research

Initial investigations to identify the specific chemical substance corresponding to the European Inventory of Existing Commercial Chemical Substances (EINECS) number 282-120-5 have yielded conflicting and insufficient data, precluding a definitive analysis of its environmental distribution, transformation, and remediation. This article outlines the current challenges in identifying this compound and the resulting inability to procure scientific literature regarding its environmental impact, particularly concerning its presence in sewage sludge and its ecosystem bioavailability.

The primary challenge lies in the ambiguous identity of this compound. Database searches have associated this number with multiple Chemical Abstracts Service (CAS) numbers and chemical names, making it impossible to retrieve targeted and accurate scientific studies. One source links this compound to CAS number 84100-40-3, identified as Pyridine,3-methyl-4-phenyl-, with a molecular formula of C36H31N7O4S2. However, a comprehensive search for environmental fate and transport studies on this specific compound has proven fruitless.

Further complicating the matter, other databases suggest a potential, though unconfirmed, link to different chemical identities, while some provide no information at all. This lack of a clear, universally accepted chemical identity for this compound is a significant barrier to conducting a thorough review of its environmental properties.

Without a confirmed identity, it is not feasible to explore the specific areas of interest outlined in the intended scope of this article: the presence and sequestration in sewage sludge, and the bioavailability and ecosystem exposure modeling. Scientific research is highly specific to the chemical structure and properties of a compound. Therefore, any attempt to discuss these topics would be purely speculative and would not meet the standards of scientific accuracy.

Theoretical and Computational Chemistry Approaches for 5 Methyl 2 Phenyl Benzothiazole

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic structure and behavior of molecules. Methods rooted in quantum mechanics are used to predict a wide array of chemical properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has proven successful in studying various reaction mechanisms and optical properties. acs.org By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT allows for the calculation of molecular geometries, electronic properties, and spectroscopic parameters. researchgate.netresearchgate.net For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP exchange-correlation functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometry, analyze vibrational spectra, and study electronic charge distribution. researchgate.netresearchgate.netresearchgate.net

The optimized geometric parameters, such as bond lengths and angles, calculated by DFT methods generally show good agreement with experimental data. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and the charge transfer that can occur within the molecule. researchgate.netresearchgate.netajrconline.org The energy gap between HOMO and LUMO is a crucial parameter, with a smaller gap often indicating higher reactivity. researchgate.net For a series of benzothiazole derivatives, it was observed that substituents on the ring system can significantly affect the HOMO-LUMO energy gap. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension used to study excited states and simulate electronic absorption and emission spectra. unirioja.esimist.maresearchgate.net For instance, TD-DFT calculations on cycloplatinated complexes of 2-phenylbenzothiazole (B1203474) helped associate low-lying electronic transitions with ligand-centered charge transfer and metal-to-ligand charge transfer (MLCT) excited states. unirioja.es These simulations are crucial for interpreting experimental photophysical data and understanding the nature of electronic transitions.

Table 1: Selected DFT-Calculated Parameters for Benzothiazole Derivatives

| Parameter | Method | Value | Observation | Reference |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT/B3LYP | Varies with substituent | Compound with CF3 substituent had the lowest energy gap, while the unsubstituted compound had the highest. | researchgate.net |

| ¹H and ¹³C NMR Chemical Shifts | GIAO method | Good agreement with experimental values | Validates the computational approach for predicting spectroscopic properties. | researchgate.net |

| Electronic Transitions | TD-DFT | Associated with LC, MLCT, and ILCT states | Helps in the interpretation of absorption and emission spectra. | unirioja.es |

This table is illustrative, based on findings for various benzothiazole derivatives.

Computational chemistry is instrumental in mapping out the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For benzothiazole derivatives, theoretical methods have been used to probe reaction mechanisms in detail. For example, the oxidation of 2-methylbenzothiazole (B86508) by OH radicals was studied theoretically, identifying two main initial reaction sites: the benzene (B151609) ring and the methyl group. acs.org

The study proposed a complex, multi-stage mechanism for the formation of different products. acs.org The attack on the benzene ring leads to hydroxylated products, while the attack on the methyl group results in the formation of an aldehyde after a sequence of five distinct stages involving oxygen and NO molecules. acs.org Such detailed mechanistic insights are often challenging to obtain through experimental means alone.

Similarly, the phototransposition of 5-phenylisothiazole, a related heterocyclic compound, was found to proceed through competing reaction pathways, which were elucidated through a combination of experimental and mechanistic analysis. acs.org The synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur has also been investigated, with control experiments helping to propose a reaction mechanism involving several intermediates. acs.org These studies highlight the power of computational analysis in confirming reaction intermediates and elucidating complex reaction networks. acs.orgresearchgate.net

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. unirioja.esresearchgate.netacs.org Computational tools like Non-Covalent Interaction (NCI) plots and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. acs.orgnih.gov

In the study of benzothiazole derivatives, these interactions are frequently observed. For example, DFT calculations on ortho-aminophenyl benzothiazoles revealed a near-planar low-energy conformer stabilized by an intramolecular hydrogen bond between an amine proton and the thiazole (B1198619) nitrogen. uq.edu.au This hydrogen bonding leads to a planar conformation, which is considered advantageous for binding to biological targets like amyloid fibrils. uq.edu.au In cycloplatinated 2-phenylbenzothiazole complexes, NCI analysis showed that π-π stacking interactions between the aromatic rings play a significant role in the solid-state packing and the resulting photophysical properties. nih.gov Hirshfeld surface analysis mapped over shape-index and curvedness can confirm the presence of π-π stacking interactions. acs.org

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics and classical mechanics (molecular mechanics), to simulate the behavior of molecules and predict their properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 5-Methyl-2-Phenyl-Benzothiazole, a key conformational variable is the dihedral angle between the benzothiazole ring system and the phenyl ring.

Computational studies on benzothiazole derivatives have performed molecular geometry scans to identify stable conformers. researchgate.net By systematically varying a specific dihedral angle and calculating the energy at each step, a potential energy surface (PES) can be generated. researchgate.netsci-hub.se The minima on this surface correspond to stable conformers. For a series of benzothiazole derivatives, conformational analysis was carried out by varying the dihedral angle between the benzothiazole and phenyl rings in steps over a full 360° rotation. researchgate.net This identified the most energetically stable conformations. researchgate.net Similarly, a conformational analysis of a Ca2+ antagonist with a 2-phenylbenzothiazine core suggested two local minimum conformations with different rotational angles of the 2-phenyl ring, which correlated well with biological activity. nih.gov The DFT optimization of some benzothiazolo[3,2-a]pyrimidine derivatives also revealed details about their planar or distorted configurations. nih.gov

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. imist.maresearchgate.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these solvent-solute interactions. imist.ma Computational models are used to simulate these effects and predict how molecular properties like absorption and emission spectra change with solvent polarity. imist.maresearchgate.net

The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. imist.maresearchgate.net This method, often combined with TD-DFT, can effectively model solvent-induced changes in electronic transitions. imist.ma Studies on carbazole-benzothiazole based compounds showed that solvent polarity induces a modification in their optical and electronic properties, with absorption and emission spectra showing a red-shift (a shift to longer wavelengths) in more polar solvents. imist.ma This behavior is often related to the formation of an intramolecular charge transfer (ICT) complex that is stabilized by the solvent. imist.maacs.org The interaction can involve specific forces like hydrogen bonding or general polarization effects. researchgate.net These computational investigations are vital for understanding and predicting the behavior of 5-Methyl-2-Phenyl-Benzothiazole in various solvent environments, which is crucial for its application in solution-based processes.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. For 5-Methyl-2-Phenyl-Benzothiazole and its analogs, these approaches are instrumental in predicting their behavior and guiding the design of new derivatives with enhanced characteristics.

Development of Predictive Models for Chemical Behavior

The development of predictive models for the chemical behavior of benzothiazole derivatives, including 5-Methyl-2-Phenyl-Benzothiazole, is a key area of research. These models aim to forecast various properties, such as biological activity, toxicity, and physicochemical characteristics, based on the molecule's structural features.

Researchers have successfully developed QSAR models for different series of benzothiazole derivatives to predict their activity for various applications. researchgate.netwjahr.com These models are typically built using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. researchgate.net The process involves calculating a set of molecular descriptors that encode different aspects of the chemical structure.

Commonly used molecular descriptors in the study of benzothiazole derivatives include:

Physicochemical descriptors: These describe properties like hydrophobicity (logP), molecular weight, and molar refractivity.

Topological descriptors: These capture information about the connectivity of atoms within the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. sciengine.com

A study on the anticancer activity of benzothiazole derivatives established a QSAR model where the hydrophobic parameter (logP) and the net charge on the first atom of a substituent were key factors influencing the activity. sciengine.com The statistical quality of such models is often validated using metrics like the correlation coefficient (R²) and the cross-validation coefficient (q²). For instance, a model with an R² of 0.883 and a q² of 0.797 indicates a high degree of statistical significance and predictive ability. sciengine.com

The following table summarizes the types of predictive models and descriptors used in the study of benzothiazole derivatives:

| Model Type | Common Descriptors Used | Predicted Property | Reference |

| Multiple Linear Regression (MLR) | Physicochemical, Electronic, and Topological descriptors | Anticancer Activity | researchgate.net |

| Partial Least Squares (PLS) | Hydrophobicity (logP), Net Atomic Charges, Molecular Weight | Cytotoxic Inhibition | researchgate.net |

| Free-Wilson Method | Presence or absence of specific structural fragments | Antimicrobial Activity | cas.cz |

These models provide valuable insights into the structure-activity relationships of benzothiazole compounds. For example, it has been suggested that for antimicrobial activity, an electron-donating group at the para position of the phenyl ring and the degree of conjugation in the molecule are important structural features. cas.cz

Data Mining and Machine Learning in Chemical Space Exploration

Data mining and machine learning are increasingly being employed to navigate the vast chemical space of benzothiazole derivatives and identify novel compounds with desired properties. nih.gov Chemical space is a conceptual representation of all possible molecules, and exploring it efficiently is a major challenge in drug discovery and materials science. nih.gov

Large chemical databases, such as PubChem, serve as rich sources for data mining. In one study, over 4,000 benzothiazole-based compounds were retrieved from the PubChem database for virtual screening against a specific biological target. frontiersin.orgnih.gov This initial filtering is often based on rules like Lipinski's rule of five to select for drug-like candidates. frontiersin.orgnih.gov

Machine learning algorithms, including Random Forest, Support Vector Machines (SVM), and deep neural networks, are then trained on datasets of known compounds to build predictive models. acs.orgmdpi.com These models can learn complex patterns in the data and predict the properties of new, untested molecules with a high degree of accuracy. For instance, a Random Forest model achieved a high coefficient of determination (R²) of 0.92 for predicting the maximum absorption wavelength of benzothiadiazole derivatives. acs.org

The application of machine learning in the exploration of the chemical space of benzothiazole derivatives can be summarized in the following workflow:

Data Curation: A large dataset of benzothiazole derivatives with known properties is compiled from databases and literature. oup.com

Descriptor Calculation: Relevant molecular fingerprints and descriptors are calculated for each molecule in the dataset.

Model Training: Machine learning models are trained on the curated dataset to learn the relationship between the molecular features and the target property. mdpi.com

Virtual Screening: The trained model is used to predict the properties of a large library of virtual or commercially available compounds. mdpi.com

Hit Identification: Compounds with high predicted activity are identified for further experimental validation.

The following table provides examples of machine learning applications in the study of heterocyclic compounds, including benzothiazoles:

| Machine Learning Model | Application | Key Findings | Reference |

| Random Forest | Prediction of photophysical properties of benzothiadiazole derivatives. | Identified key structural motifs governing absorption and emission wavelengths with high predictive accuracy (R² up to 0.92). | acs.org |

| Deep Neural Networks | Generation of novel molecular structures analogous to known drugs. | Successfully generated new molecules within a defined chemical space. | nih.gov |

| Support Vector Machine | Prediction of Human Intestinal Absorption (HIA). | Demonstrated good performance in classifying compounds based on their absorption potential. | sciengine.com |

These computational approaches not only accelerate the discovery of new compounds but also provide deeper insights into the underlying structure-property relationships that govern the behavior of molecules like 5-Methyl-2-Phenyl-Benzothiazole.

Regulatory Science and Policy Implications for Einecs 282 120 5

Substance Identification and Data Requirements under EU REACH Legislation

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 establishes a comprehensive framework for the management of chemical substances in the EU. For a UVCB substance like EINECS 282-120-5, the initial and most critical step is robust substance identification, which dictates the subsequent data requirements.

Compliance with Annex VI Information Requirements for Substance Identification

Annex VI of the REACH Regulation outlines the specific information required for the identification of a substance. For a UVCB substance, this goes beyond a simple chemical name and molecular formula. Registrants of "Reaction products of isodecanol with phosphorus oxide (P2O5)" must provide a detailed description of the manufacturing process, including the starting materials and their ratios. The variability of the isodecanol isomer mixture and the reaction conditions with phosphorus pentoxide will lead to a complex mixture of phosphate esters and other reaction by-products.

Analytical data is paramount in characterizing the substance. Techniques such as chromatography and spectroscopy are employed to determine the composition and variability of the reaction product. This information is crucial for establishing the substance's identity and for assessing its hazardous properties.

Table 1: Key Information Requirements for UVCB Substance Identification under REACH Annex VI

| Information Requirement | Description for this compound |

| Name and other identifiers | Reaction products of isodecanol with phosphorus oxide (P2O5) |

| Molecular and structural information | Not a discrete structure; described by its constituents. |

| Composition | Variable mixture of phosphate esters and by-products. |

| Manufacturing Process | Reaction of isodecanol with phosphorus pentoxide. |

| Analytical Data | Chromatographic and spectroscopic data to confirm composition. |

Joint Submission Principles and Data Sharing Challenges in REACH Registrations

A cornerstone of the REACH regulation is the principle of "one substance, one registration," which mandates joint submission of data by all registrants of the same substance. This approach aims to reduce costs and avoid unnecessary animal testing. For UVCB substances like this compound, establishing the "sameness" of the substance among different manufacturers is a primary challenge.

Given the inherent variability of UVCB substances, manufacturers must agree on a set of parameters, including the manufacturing process and the compositional profile, to define the substance for the purpose of joint registration. This often requires extensive communication and data sharing within a Substance Information Exchange Forum (SIEF). Challenges can arise from differing analytical capabilities among companies and the confidentiality of process details. Failure to agree on substance sameness can lead to separate registrations, undermining the core principle of joint submission.

Academic Interpretation of UVCB (Substances of Unknown or Variable Composition, Complex Reaction Products or Biological Materials) Substance Identification

From an academic and scientific perspective, the identification of UVCB substances is a complex analytical and toxicological challenge. The characterization of "Reaction products of isodecanol with phosphorus oxide (P2O5)" requires a multi-faceted approach that considers not only the main reaction products but also the potential for unreacted starting materials and by-products.

The Role of the EC Inventory (EINECS, ELINCS, NLP) in Chemical Regulation

The European Community Inventory of Existing Commercial Chemical Substances (EINECS), along with the European List of Notified Chemical Substances (ELINCS) and the No-Longer Polymers (NLP) list, plays a foundational role in the EU's chemical regulatory landscape.

Historical Development and Current Relevance of EINECS Numbers

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list all chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981. tandfonline.comchemwatch.net This inventory serves as a crucial tool for distinguishing between "existing" and "new" substances under various EU regulations. The inclusion of a substance in EINECS, such as "Reaction products of isodecanol with phosphorus oxide (P2O5)" under the number 282-120-5, designated it as a "phase-in" substance under REACH, granting it a transitional period for registration.

The creation of EINECS was a significant undertaking that involved compiling information from various sources to create a comprehensive list of chemicals in commerce. tandfonline.com While the inventory is now closed and no new substances are added, the EINECS number remains a key identifier for many chemicals and is fundamental to their regulatory status within the EU. molybdenumconsortium.orgnikkakyo.orgchemradar.com

Implications for Regulatory Classification and Labeling

The assignment of an EINECS number has direct implications for the classification and labeling of a substance. Under the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008, manufacturers and importers are responsible for determining the hazards of their substances and communicating them through standardized labels and safety data sheets.

For a UVCB substance like this compound, the classification is based on the hazardous properties of the mixture as a whole. Information on the classification and labelling of substances is collected in the C&L Inventory maintained by the European Chemicals Agency (ECHA). europa.eureach.lu This inventory includes both harmonized classifications, which are legally binding across the EU, and self-classifications provided by manufacturers and importers. The EINECS number serves as a primary identifier for substances within this inventory, facilitating the tracking and management of their hazard information. europa.eu

Scientific Assessment of Substances of Very High Concern (SVHC) Criteria

Substances of Very High Concern (SVHC) are identified based on their potential to cause serious and often irreversible effects on human health and the environment. The assessment process involves detailed methodologies to determine properties such as persistence, bioaccumulation, toxicity, and endocrine disruption.

The identification of a substance as PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) is a critical component of chemical risk assessment under frameworks like the EU's REACH regulation. rivm.nl These substances are of particular concern because they can remain in the environment for long periods, accumulate in organisms, and cause unpredictable and irreversible long-term effects. rivm.nl

The process is governed by specific criteria laid out in regulations such as Annex XIII of REACH. rivm.nlagriculture.gov.ie A PBT/vPvB assessment is required for substances manufactured or imported in quantities of 10 or more tonnes per year. umweltbundesamt.de The assessment compares available data against set criteria for each property (Persistence, Bioaccumulation, and Toxicity).

A "weight-of-evidence" approach is applied, which means all available information is considered together. reachonline.eu This includes results from monitoring, modeling, in vitro tests, animal data, and computational methods like (Quantitative) Structure-Activity Relationships or (Q)SARs. reachonline.eu The quality and consistency of the data are given appropriate weight in the final determination. reachonline.eu

The table below outlines the specific criteria for identifying PBT and vPvB substances under the REACH regulation. chemsafetypro.com

Table 1: Criteria for PBT and vPvB Identification under REACH

| Property | PBT Criteria | vPvB Criteria |

|---|---|---|

| Persistence (P) | Half-life > 40 days in freshwater or > 60 days in marine water; OR Half-life > 120 days in freshwater sediment or > 180 days in marine sediment; OR Half-life > 120 days in soil. chemsafetypro.com | Half-life > 60 days in marine, fresh-, or estuarine water; OR Half-life > 180 days in marine, fresh-, or estuarine water sediment or in soil. |

| Bioaccumulation (B) | Bioconcentration factor (BCF) > 2,000. | Bioconcentration factor (BCF) > 5,000. |

| Toxicity (T) | Long-term no-observed effect concentration (NOEC) or EC10 for marine or freshwater organisms <0.01 mg/L; OR Meets criteria for classification as carcinogenic, germ cell mutagenic, or toxic for reproduction (Category 1A or 1B); OR Other evidence of chronic toxicity (e.g., STOT RE Category 1 or 2). chemsafetypro.com | Not applicable. |

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the hormonal systems of humans and wildlife. europa.eu Assessing these properties is a growing focus for regulatory agencies worldwide. The EU has been developing a comprehensive legislative framework for EDCs since 1999, with specific scientific criteria established for biocidal products and plant protection products. europa.eueuropa.eu